Ethyl 2-mercaptopropionate
Overview
Description
Ethyl 2-mercaptopropionate: is a sulfur-containing organic compound with the molecular formula C5H10O2S . It is known for its distinctive musty and sulfurous odor and is commonly found in various food products such as wine, Japanese soy sauce, Munster cheese, and Camembert cheese . This compound is also used in the flavors and fragrances industry due to its unique aroma profile.
Mechanism of Action
Target of Action
Ethyl 2-mercaptopropionate, an organosulfur compound, primarily targets protein kinases and histone deacetylases within cells . Protein kinases are crucial for signal transduction pathways within cells, playing a significant role in various cellular processes such as cell division, growth, and death . Histone deacetylases, on the other hand, are involved in gene regulation .
Mode of Action
This compound interacts with its targets by acting as an inhibitor. It inhibits protein kinases, thereby affecting the signal transduction pathways within cells . Additionally, it inhibits histone deacetylases, playing a role in gene regulation .
Biochemical Pathways
The inhibition of protein kinases and histone deacetylases by this compound affects various biochemical pathways. The inhibition of protein kinases disrupts signal transduction pathways, which can affect cell growth and death . The inhibition of histone deacetylases can lead to changes in gene regulation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on protein kinases and histone deacetylases. By inhibiting these targets, this compound can affect cell growth and death, as well as gene regulation .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-mercaptopropionate can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Substituted mercaptopropionates.
Scientific Research Applications
Ethyl 2-mercaptopropionate is extensively utilized in diverse scientific research applications. It is used in biochemical and physiological experiments, including the investigation of enzyme reactions, protein expression, and gene regulation . The compound plays a significant role in examining signal transduction pathways, cell growth, and cell death. Additionally, it is used in the study of volatile thiols in food products and their impact on flavor and aroma .
Comparison with Similar Compounds
- Ethyl 2-thiolpropanoate
- Ethyl 2-sulfanylpropanoate
- 2-Mercaptopropionic acid, ethyl ester
Comparison: Ethyl 2-mercaptopropionate is unique due to its specific sulfur-containing structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique aroma profile and specific applications in the flavors and fragrances industry . Its ability to inhibit protein kinases and histone deacetylases also sets it apart from other sulfur-containing compounds .
Properties
IUPAC Name |
ethyl 2-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNWCFBZHKFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864904 | |
Record name | Ethyl 2-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
1.027-1.050 | |
Record name | Ethyl 2-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19788-49-9, 103616-07-5 | |
Record name | Ethyl 2-mercaptopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-mercapto-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-sulfanylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl 2-mercaptopropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 2-mercaptopropionate formed in Japanese soy sauce?
A: Research suggests that ET2MP is formed during the fermentation process of soy sauce, specifically during alcoholic fermentation. [, ] Yeast strains, particularly Zygosaccharomyces rouxii, play a crucial role in this formation. [] While the exact precursor of ET2MP in soy sauce is not fully understood, studies on other food matrices suggest that cysteine, a sulfur-containing amino acid, might be involved in the formation of volatile thiols. []
Q2: What is the significance of the enantiomeric ratio of this compound in soy sauce?
A: ET2MP exists as two enantiomers, which are mirror images of each other. Analysis of Japanese soy sauce revealed that the average enantiomeric ratio of ET2MP is approximately 1:1, meaning both enantiomers are present in roughly equal amounts. [] This finding suggests that the yeast-driven formation of ET2MP in soy sauce is not stereoselective, resulting in a racemic mixture. Further research is needed to determine if the enantiomers of ET2MP have different sensory properties.
Q3: How does the concentration of this compound change during soy sauce production?
A: Studies have shown that the concentration of ET2MP increases during the alcoholic fermentation stage of soy sauce production. [] Additionally, heat treatment, commonly used in soy sauce pasteurization, further increases the concentration of ET2MP. [] This suggests that both fermentation and heat treatment contribute to the final concentration and aroma impact of ET2MP in the finished product.
Q4: How does this compound contribute to the overall aroma profile of Japanese soy sauce?
A: ET2MP possesses a tropical fruit-like aroma. [] Sensory studies have shown that the addition of ET2MP, along with other volatile thiols like 2-furanmethanethiol and benzenemethanethiol, to raw soy sauce makes its aroma profile similar to that of heat-treated soy sauce. [] This indicates that ET2MP, although present in trace amounts, plays a crucial role in the complex aroma profile of Japanese soy sauce, particularly in the characteristic aroma developed during heat treatment.
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